CYP2C19 and CYP2E1 Inhibition: Differentiation from Potent CYP Inhibitors via 50 μM IC50 Values
3-(2,2-Difluoroethyl)-3-methylazetidine demonstrates weak inhibition of CYP2C19 and CYP2E1 with IC50 values of 50 μM (5.00E+4 nM) against recombinant CYP2C19 using 3-O-methylfluorescein as substrate [1]. This indicates substantially lower CYP inhibition liability relative to known potent azetidine-containing CYP inhibitors that exhibit nanomolar-range IC50 values against these isoforms [2].
| Evidence Dimension | CYP2C19/CYP2E1 Inhibitory Activity |
|---|---|
| Target Compound Data | IC50 = 50 μM (5.00E+4 nM) for CYP2C19 and CYP2E1 |
| Comparator Or Baseline | Potent azetidine-containing CYP inhibitors: IC50 typically < 1 μM (class-level inference) |
| Quantified Difference | >50-fold weaker inhibition compared to potent CYP inhibitors |
| Conditions | Recombinant CYP2C19 with 3-O-methylfluorescein substrate; CYP2E1 in human liver microsomes with chlorzoxazone substrate [1] |
Why This Matters
This compound's weak CYP inhibition profile reduces the risk of drug-drug interaction liabilities when incorporated into lead molecules, making it a safer building block for medicinal chemistry campaigns.
- [1] BindingDB. BDBM50380527 (CHEMBL2018913): CYP2C19 and CYP2E1 Inhibition Data. BindingDB Database Entry. View Source
- [2] Parmar DR, Soni JY, Guduru R, Rayani RH, Kusurkar RV, Vala AG. Azetidines of pharmacological interest. Archiv der Pharmazie. 2021;354(11):e2100173. View Source
